molecular formula C8H17NO2 B1296233 Methyl 3-(diethylamino)propanoate CAS No. 5351-01-9

Methyl 3-(diethylamino)propanoate

Cat. No.: B1296233
CAS No.: 5351-01-9
M. Wt: 159.23 g/mol
InChI Key: MGOYBMFCELTAHS-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)propanoate is an organic compound with the molecular formula C8H17NO2. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(diethylamino)propanoate can be synthesized through the esterification of 3-(diethylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(diethylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(diethylamino)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The compound’s diethylamino group allows it to interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester and diethylamino groups, which confer distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in multiple scientific and industrial applications make it a valuable compound .

Properties

IUPAC Name

methyl 3-(diethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYBMFCELTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276954
Record name methyl 3-(diethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-01-9
Record name N, METHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(diethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Diethylamine (350 g; 4.8 moles) was added to 344 g (4 moles) of methyl acrylate containing 500 ppm of methoxyhydroquinone and the mixture was made to react at 70°-80° C. for 15 hours, so that the addition to the double bond was completed. After completion of the reaction, the unreacted diethylamine was removed by distillation to give 630 grams of methyl beta-diethylaminopropionate. The yield was 99%.
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